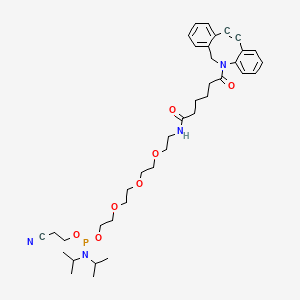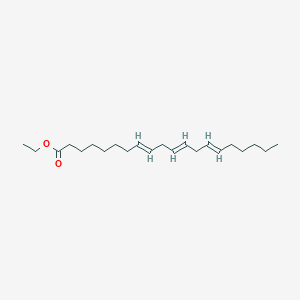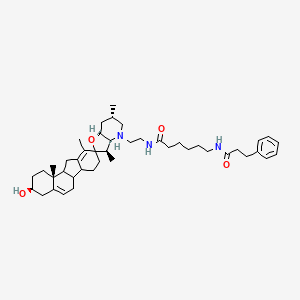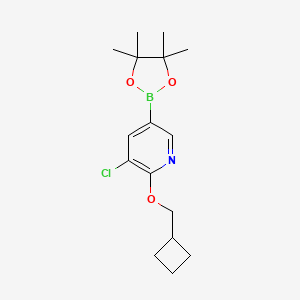
L-glycero-alpha-D-manno-Heptopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glycero-D-mannoheptose is a seven-carbon sugar that plays a crucial role in the structure of lipopolysaccharides (LPS) in Gram-negative bacteria. This compound is a significant constituent of the LPS core, which is essential for the bacterial outer membrane’s integrity and interaction with the host’s immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Glycero-D-mannoheptose can be synthesized through various methods. One efficient approach involves the use of orthoester methodology for the differentiation of all three positions of the sugar core. This method employs O6, O7-tetraisopropyl disiloxyl (TIPDS) protecting groups for the exocyclic positions, followed by regioselective opening toward 7-OH acceptors . Another method involves the biosynthesis pathway in Escherichia coli, where enzymes such as GmhA, HldE, and GmhB catalyze the intermediate steps leading to the synthesis of ADP-L-glycero-β-D-manno-heptose .
Industrial Production Methods: Industrial production of L-Glycero-D-mannoheptose often involves microbial synthesis using genetically engineered bacteria. For example, Corynebacterium glutamicum can be metabolically engineered to produce sedoheptulose, a precursor to L-Glycero-D-mannoheptose, from glucose .
Chemical Reactions Analysis
Types of Reactions: L-Glycero-D-mannoheptose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the epimerization catalyzed by ADP-L-glycero-D-mannoheptose 6-epimerase, which interconverts ADP-D-glycero-D-mannoheptose and ADP-L-glycero-D-mannoheptose .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of L-Glycero-D-mannoheptose include NADP+ for oxidation reactions and various protecting groups such as TIPDS for regioselective modifications .
Major Products: The major products formed from these reactions include various derivatives of L-Glycero-D-mannoheptose, such as ADP-L-glycero-β-D-manno-heptose, which is a key intermediate in the biosynthesis of LPS .
Scientific Research Applications
L-Glycero-D-mannoheptose has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing complex carbohydrates and glycosides. In biology, it serves as a crucial component in studying bacterial LPS and its interactions with the immune system. In medicine, L-Glycero-D-mannoheptose is explored for its potential in developing new antibiotics and vaccines targeting Gram-negative bacteria .
Mechanism of Action
L-Glycero-D-mannoheptose exerts its effects primarily through its role in the biosynthesis of LPS in Gram-negative bacteria. The compound is a key component of the LPS core, which interacts with outer membrane proteins and divalent cations to maintain the structural integrity of the bacterial outer membrane . The biosynthesis pathway involves several enzymes, including GmhA, HldE, and GmhB, which catalyze the formation of ADP-L-glycero-β-D-manno-heptose .
Comparison with Similar Compounds
L-Glycero-D-mannoheptose is unique among seven-carbon sugars due to its specific role in the LPS core of Gram-negative bacteria. Similar compounds include D-Glycero-D-mannoheptose, which is an epimer of L-Glycero-D-mannoheptose and also participates in LPS biosynthesis . Other related compounds are sedoheptulose and its derivatives, which are used in various biochemical pathways and industrial applications .
Properties
CAS No. |
130272-67-2 |
|---|---|
Molecular Formula |
C7H14O7 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3-,4-,5-,6+,7-/m0/s1 |
InChI Key |
BGWQRWREUZVRGI-QQABCQGCSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide](/img/structure/B15339259.png)

![6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine](/img/structure/B15339275.png)







